Nilvadipine is a synthetic organic compound classified as a dihydropyridine calcium channel blocker. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a valuable tool in scientific research, particularly in studies related to cardiovascular function, Alzheimer's disease, and ocular circulation. [, , , , , , , ]
The synthesis of nilvadipine involves several key steps, utilizing various chemical reactions to construct its complex structure. The primary synthetic route includes:
This method is noted for its simplicity, low cost, and high yield, making it suitable for large-scale production.
Nilvadipine features a complex molecular structure characterized by:
The IUPAC name for nilvadipine is 3-methyl 5-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, indicating the specific arrangement and types of atoms within the molecule .
Nilvadipine participates in several significant chemical reactions:
Nilvadipine exerts its pharmacological effects through the inhibition of calcium influx into smooth muscle cells and myocardial cells via voltage-sensitive calcium channels. The mechanism can be summarized as follows:
This mechanism makes nilvadipine effective in treating conditions such as hypertension and angina.
Nilvadipine exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a pharmaceutical agent.
Nilvadipine is primarily used in clinical settings for:
Nilvadipine (C₁₉H₁₉N₃O₆) is a dihydropyridine (DHP) class L-type voltage-gated calcium channel (VGCC) blocker. It exerts high-affinity blockade of calcium influx into vascular smooth muscle and neurons, promoting vasodilation and modulating neuronal excitability. Compared to first-generation DHPs like nifedipine, nilvadipine exhibits 9-10-fold greater vascular selectivity (vascular/cardiac potency ratio = 251) and minimal cardiodepressive effects [9]. Its high lipid solubility enhances blood-brain barrier penetration, enabling significant central nervous system activity [5] [8].
A critical molecular distinction is nilvadipine's differential modulation of Cav1.2 (L-type) and Cav1.3 (neurotransmitter-coupled) calcium channels. Research demonstrates that amino acid residues in transmembrane domains (IIIS5) and extracellular loops (IIIS5-3P) govern this selectivity. Substituting valine (V) for methionine (M) at position 1030 in Cav1.3 reduces nilvadipine's IC₅₀ from 289 nM to 42 nM, approximating Cav1.2 sensitivity (101 nM) [2]. This residue-specific interaction underpins its neurovascular effects: Table 1: Nilvadipine Selectivity for Calcium Channel Subtypes
Calcium Channel Subtype | IC₅₀ (nM) | Key Structural Determinants | Physiological Impact |
---|---|---|---|
Cav1.2 (Vascular/Cardiac) | 42 - 101 | Valine-1100, Valine-1030 | Vasodilation, BP reduction |
Cav1.3 (Neuronal) | 289 | Methionine-1030, Serine-1100 | Neurotransmitter release modulation |
Beyond calcium blockade, nilvadipine directly inhibits spleen tyrosine kinase (Syk), a master regulator of immunoreceptor signaling. Crucially, this action is enantiomer-independent. Both the antihypertensive (+)-enantiomer and the non-vasoactive (−)-enantiomer (ARC031) suppress Syk phosphorylation (p-Syk) with comparable efficacy [3] [4]. Syk inhibition disrupts multiple downstream pathways:
In transgenic Alzheimer’s disease (AD) models, Syk inhibition by nilvadipine or specific Syk inhibitors (e.g., R788) reduces amyloid-β (Aβ) plaque burden and Tau hyperphosphorylation, confirming Syk as a pivotal therapeutic target [4].
Nilvadipine exerts dual control over Aβ pathology through production suppression and clearance enhancement:
Table 2: Nilvadipine's Effects on Aβ Pathology
Mechanism | Key Findings | Molecular Targets | Experimental Evidence |
---|---|---|---|
Aβ Production | ↓ Aβ₄₀/Aβ₄₂ in neurons & transgenic mice | Syk, γ-secretase complex | Cell cultures, Tg2576 mice [5] |
BBB Clearance | ↑ LRP1 expression, ↑ Aβ efflux (40% enhancement) | LRP1, P-glycoprotein | In vivo BBB transport assays [3] [5] |
Tau hyperphosphorylation—a hallmark of AD and chronic traumatic encephalopathy (CTE)—is attenuated by nilvadipine via GSK3β inactivation. Syk inhibition activates protein kinase A (PKA), which phosphorylates GSK3β at serine-9, rendering it catalytically inactive [4]. In P301S Tau transgenic mice and repetitive mild traumatic brain injury (r-mTBI) models:
Neuroinflammation is a core feature of AD, TBI, and other neurodegenerative disorders. Nilvadipine suppresses microglial activation through:
In r-mTBI mouse models, racemic nilvadipine significantly attenuated microgliosis and astrogliosis, correlating with improved spatial memory in Morris Water Maze tests. Notably, the (−)-enantiomer reduced microgliosis but had weaker effects on astrogliosis, implying distinct mechanisms for different glial populations [3].
Table 3: Neuroprotective Mechanisms of Nilvadipine Enantiomers
Mechanism | (+)-Nilvadipine | (−)-Nilvadipine (ARC031) |
---|---|---|
L-type VGCC Blockade | Potent inhibition | Negligible activity |
Syk Inhibition | Significant inhibition | Significant inhibition |
Aβ Reduction | Yes | Yes |
Tau Phosphorylation | Moderate reduction | Moderate reduction |
Microglial Suppression | Strong | Moderate |
Astrocyte Suppression | Strong | Weak |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7